molecular formula C12H17NO3S B12072741 4-[(Oxan-4-yl)methanesulfonyl]aniline

4-[(Oxan-4-yl)methanesulfonyl]aniline

Cat. No.: B12072741
M. Wt: 255.34 g/mol
InChI Key: INNBVUDKOLZJPH-UHFFFAOYSA-N
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Description

4-[(Oxan-4-yl)methanesulfonyl]aniline is an organic compound with the molecular formula C11H15NO3S It is a derivative of aniline, where the aniline ring is substituted with an oxan-4-yl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxan-4-yl)methanesulfonyl]aniline typically involves the reaction of aniline with oxan-4-ylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[(Oxan-4-yl)methanesulfonyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Oxan-4-yl)methanesulfonyl]aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(Oxan-4-yl)methanesulfonyl]aniline involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function and activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Oxan-4-yl)methanesulfonyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

4-(oxan-4-ylmethylsulfonyl)aniline

InChI

InChI=1S/C12H17NO3S/c13-11-1-3-12(4-2-11)17(14,15)9-10-5-7-16-8-6-10/h1-4,10H,5-9,13H2

InChI Key

INNBVUDKOLZJPH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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